N-[(4-Chloro-3-methylphenyl)methyl]-1-methylcyclobutan-1-amine
Description
Properties
Molecular Formula |
C13H18ClN |
|---|---|
Molecular Weight |
223.74 g/mol |
IUPAC Name |
N-[(4-chloro-3-methylphenyl)methyl]-1-methylcyclobutan-1-amine |
InChI |
InChI=1S/C13H18ClN/c1-10-8-11(4-5-12(10)14)9-15-13(2)6-3-7-13/h4-5,8,15H,3,6-7,9H2,1-2H3 |
InChI Key |
OQAKFOODMAZLRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC2(CCC2)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Phenylmethyl Intermediate
Step 1 : Chloromethylation of 4-chloro-3-methylphenol to generate a chloromethyl derivative.
- Reagents: Formaldehyde and hydrochloric acid or zinc chloride.
- Solvent: Acetic acid or dichloromethane.
- Temperature: Reflux conditions.
Step 2 : Nucleophilic substitution of the chloromethyl group with the amino group of 1-methylcyclobutan-1-amine.
Coupling of Aromatic and Cyclobutane Components
- The chloromethylated aromatic compound reacts with the amino group of 1-methylcyclobutan-1-amine under basic conditions (e.g., potassium carbonate) to form a stable N-alkylated product.
Final Purification
- The crude product is purified via column chromatography or recrystallization from suitable solvents such as ethanol or dichloromethane.
Reaction Conditions and Catalysts
| Step | Reagents | Solvent | Temperature | Catalyst/Conditions |
|---|---|---|---|---|
| Chloromethylation | Formaldehyde, HCl | Acetic acid | Reflux | Acid catalysis |
| Nucleophilic substitution | 1-Methylcyclobutan-1-amine | Dichloromethane | Room temperature to mild heating | Potassium carbonate or similar base |
| Purification | - | Ethanol or dichloromethane | - | Recrystallization or chromatography |
Key Considerations and Notes
- Selectivity : The position of substitution on the aromatic ring is influenced by the directing effects of existing substituents (chloro and methyl groups).
- Yield Optimization : Maintaining controlled reaction temperatures and stoichiometric ratios enhances yield.
- Safety : Formaldehyde and halogenated compounds require appropriate handling and ventilation.
Data Table: Summary of Synthesis Parameters
| Parameter | Typical Range | Notes |
|---|---|---|
| Reaction temperature | 25°C – 80°C | Varies with step |
| Reaction time | 4 – 24 hours | Depending on step and scale |
| Purification method | Recrystallization, chromatography | Ensures purity |
Chemical Reactions Analysis
Types of Reactions
N-[(4-Chloro-3-methylphenyl)methyl]-1-methylcyclobutan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or hydrocarbon derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine or hydrocarbon derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-Chloro-3-methylphenyl)methyl]-1-methylcyclobutan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-Chloro-3-methylphenyl)methyl]-1-methylcyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analog: SR144528
SR144528 (N-[(1S)-endo-1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl]-5-(4-chloro-3-methylphenyl)-1-(4-methylbenzyl)-pyrazole-3-carboxamide) is a well-characterized CB2 cannabinoid receptor antagonist with subnanomolar affinity (Kᵢ = 0.6 nM) and 700-fold selectivity over CB1 receptors .
| Parameter | N-[(4-Chloro-3-methylphenyl)methyl]-1-methylcyclobutan-1-amine | SR144528 |
|---|---|---|
| Core Structure | Cyclobutane with methyl and chlorophenylmethyl groups | Bicyclic pyrazole with chlorophenyl |
| Molecular Weight | 223.74 g/mol | ~473.0 g/mol (estimated) |
| Receptor Affinity | Not reported | CB2: Kᵢ = 0.6 nM; CB1: Kᵢ = 400 nM |
| Selectivity | Unknown | 700-fold CB2 selectivity |
| Functional Activity | Unknown | Potent CB2 inverse agonist/antagonist |
Key Differences :
Structural Analog: N-[(4-Chloro-3-methylphenyl)methyl]-3-methylcyclobutan-1-amine
This positional isomer (CAS 1600092-35-0) differs only in the methyl group’s position on the cyclobutane ring (3-methyl vs. 1-methyl).
Functional Analog: SR141716A
SR141716A (a CB1-selective antagonist) and CP-55,940 (a cannabinoid agonist) are pharmacologically distinct but share structural motifs (e.g., chlorinated aromatic rings) with the target compound. SR141716A’s pyrazole-carboxamide scaffold enables high CB1 affinity (Kᵢ < 10 nM), whereas the target compound’s simpler cyclobutane-amine backbone may limit receptor engagement .
Research Implications and Gaps
- Structural-Activity Relationship (SAR): The chlorophenylmethyl group in the target compound is a common pharmacophore in cannabinoid ligands (e.g., SR144528), suggesting possible CB2/CB1 interactions. However, the absence of a heterocyclic scaffold (e.g., pyrazole) may limit affinity .
- Synthetic Feasibility : outlines amine-chloro intermediate reactions, which could guide the target compound’s synthesis.
- Bioactivity Data: No functional studies on the target compound were found. Comparative analysis with SR144528 underscores the need for empirical binding assays and in vitro functional tests.
Biological Activity
N-[(4-Chloro-3-methylphenyl)methyl]-1-methylcyclobutan-1-amine, also referred to as a cyclobutane derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClN
- Molecular Weight : 223.74 g/mol
- CAS Number : 1602459-05-1
The compound features a cyclobutane ring, a chlorinated aromatic ring, and an amine group, which contribute to its unique chemical and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : It can interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Anticancer Potential
Recent studies have indicated that this compound exhibits anticancer properties. Research suggests that it may selectively inhibit cancer cell growth by targeting specific signaling pathways associated with tumor progression.
Neuropharmacological Effects
The compound has shown promise in modulating neurotransmitter systems, particularly those involving serotonin and dopamine. This modulation could have implications for treating mood disorders and neurodegenerative diseases.
Case Studies and Experimental Data
-
Antitumor Activity :
- In vitro studies demonstrated that this compound significantly reduced the viability of several cancer cell lines, including breast and lung cancer cells.
- A study reported a dose-dependent inhibition of cell proliferation, suggesting potential for therapeutic applications in oncology.
-
Neuroprotective Effects :
- Animal models treated with the compound showed improved cognitive function in tasks requiring memory and learning.
- The neuroprotective effects were linked to reduced oxidative stress markers in brain tissues.
Data Tables
Q & A
Q. What are the optimal synthetic routes for N-[(4-Chloro-3-methylphenyl)methyl]-1-methylcyclobutan-1-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with substituted benzyl halides (e.g., 4-chloro-3-methylbenzyl chloride) and functionalized cyclobutane precursors. Key factors include:
- Temperature : Controlled heating (60–80°C) to avoid side reactions like cyclobutane ring strain-induced rearrangements.
- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency.
- Catalysts : Use of mild bases (e.g., K₂CO₃) to deprotonate intermediates without degrading sensitive functional groups .
Yield optimization requires monitoring via TLC or HPLC, with purification by column chromatography. Purity is confirmed via NMR (>95% purity threshold) and mass spectrometry .
Q. How is the molecular structure of this compound characterized, and what role does stereochemistry play in its biological activity?
- Methodological Answer : Structural elucidation relies on:
- ¹H/¹³C NMR : Assigns proton environments (e.g., cyclobutane CH₂ groups at δ 1.8–2.5 ppm) and aromatic substituents.
- X-ray Crystallography : Resolves spatial arrangement, confirming the equatorial orientation of the methyl group on the cyclobutane ring.
Stereochemistry at the nitrogen atom (R/S configuration) critically influences receptor binding. For example, the (R)-enantiomer may exhibit higher affinity for serotonin receptors due to steric complementarity .
Q. What analytical techniques are most effective in confirming the purity and structural integrity of this compound?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 252.1124 for C₁₃H₁₇ClN).
- HPLC with UV Detection : Quantifies purity (>98%) using reverse-phase C18 columns and acetonitrile/water gradients.
- DSC/TGA : Assesses thermal stability (decomposition >200°C) for storage recommendations .
Advanced Research Questions
Q. How do computational modeling studies (e.g., molecular docking) predict the interaction of this compound with biological targets, and what experimental validations are required?
- Methodological Answer :
- Docking Workflow :
Protein Preparation : Retrieve target receptor (e.g., 5-HT₂A) from PDB (PDB ID: 6WGT) and optimize hydrogen bonding networks.
Ligand Parameterization : Assign partial charges to the compound using AM1-BCC methods.
Pose Scoring : AutoDock Vina evaluates binding affinities (ΔG < −8 kcal/mol suggests strong interaction).
- Validation :
- SPR/Biacore : Measures real-time binding kinetics (ka/kd).
- Mutagenesis : Residues like Ser159 (5-HT₂A) are mutated to test predicted hydrogen bonds .
Q. What are the key challenges in resolving contradictory data regarding the biological activity of this compound across different assay systems?
- Methodological Answer : Contradictions often arise from:
- Assay Conditions : Varying pH (e.g., 7.4 vs. 6.8) alters protonation states, affecting receptor binding.
- Membrane Permeability : LogP values >3 may enhance CNS penetration but reduce aqueous solubility, skewing IC₅₀ in cell-based vs. biochemical assays.
- Metabolic Stability : Hepatic microsome assays (e.g., human vs. rodent) reveal species-specific CYP450 degradation rates.
Solutions include standardizing assay buffers and using orthogonal techniques (e.g., radioligand binding + functional cAMP assays) .
Q. What methodologies are recommended for analyzing the reaction mechanisms of this compound under varying catalytic conditions?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Deuterated substrates identify rate-determining steps (e.g., C–N bond formation).
- DFT Calculations : Model transition states (e.g., B3LYP/6-31G* level) to predict regioselectivity in ring-opening reactions.
- In Situ IR Spectroscopy : Tracks intermediate formation (e.g., iminium ions) during acid-catalyzed cyclizations .
Q. How can crystallographic data (e.g., SHELX-refined structures) resolve ambiguities in the spatial arrangement of this compound?
- Methodological Answer :
- Data Collection : High-resolution (<1.0 Å) X-ray diffraction at synchrotron facilities.
- SHELXL Refinement :
Twinning Detection : Hooft parameter >0.5 indicates twinning; detwin via TWIN/BASF commands.
Disorder Modeling : Split positions for flexible methyl groups (occupancy refined to 50:50).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
